molecular formula C12H15NO4 B12555778 2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate CAS No. 194026-97-6

2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate

Cat. No.: B12555778
CAS No.: 194026-97-6
M. Wt: 237.25 g/mol
InChI Key: ZNSSSNRXASKYJM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyphenyl group, an oxoethyl group, and an aminobutanoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate typically involves the esterification of 4-aminobutanoic acid with 2-(4-hydroxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate involves its interaction with specific molecular targets. For instance, its inhibition of α-amylase and α-glucosidase is primarily influenced by hydrogen bonding and van der Waals forces, leading to a competitive inhibition mechanism . The compound binds to the active sites of these enzymes, preventing the hydrolysis of carbohydrates and thus regulating blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-2-oxoethyl 4-aminobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in carbohydrate metabolism sets it apart from other similar compounds.

Properties

CAS No.

194026-97-6

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[2-(4-hydroxyphenyl)-2-oxoethyl] 4-aminobutanoate

InChI

InChI=1S/C12H15NO4/c13-7-1-2-12(16)17-8-11(15)9-3-5-10(14)6-4-9/h3-6,14H,1-2,7-8,13H2

InChI Key

ZNSSSNRXASKYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCN)O

Origin of Product

United States

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